Tead-IN-2 is classified as a small molecule inhibitor. It originates from research aimed at developing pharmacological agents that can disrupt the YAP–TEAD interaction, a significant focus in cancer therapy due to its association with oncogenic signaling pathways. The compound has been synthesized through advanced organic chemistry techniques and is being investigated for its potential therapeutic applications.
The synthesis of Tead-IN-2 involves several key steps that utilize modern organic synthesis techniques. The process typically includes:
Recent studies have detailed the synthesis of similar compounds using methodologies like click chemistry and other coupling reactions that facilitate the formation of complex structures with high specificity .
Tead-IN-2's molecular structure is characterized by specific functional groups that facilitate its interaction with target proteins. Detailed structural analysis often involves:
The molecular formula and weight, along with stereochemistry details, are essential for understanding its reactivity and binding properties.
Tead-IN-2 participates in several chemical reactions that are critical for its function as an inhibitor:
These reactions underscore the importance of molecular interactions in drug design.
The mechanism by which Tead-IN-2 exerts its effects involves:
Data from cellular assays demonstrate significant reductions in target gene expression upon treatment with Tead-IN-2, highlighting its potency as a therapeutic agent .
Tead-IN-2 exhibits several notable physical and chemical properties:
Quantitative analyses often accompany these properties to provide comprehensive data for researchers .
Tead-IN-2 has several potential applications in scientific research:
Research continues to explore these applications, emphasizing Tead-IN-2's significance in advancing our understanding of cancer biology .
The Hippo signaling pathway is an evolutionarily conserved regulator of organ size and tissue homeostasis, with its dysregulation implicated in diverse cancers. Central to this pathway is the TEAD transcription factor family (TEAD1–4), which serves as the nuclear effector for Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ). In physiological conditions, Hippo kinases (Mammalian STE20-like kinase 1/2, Large tumor suppressor kinase 1/2) phosphorylate YAP/TAZ, leading to their cytoplasmic sequestration and degradation. Conversely, pathway inactivation allows nuclear accumulation of YAP/TAZ, where they bind TEAD to drive transcription of pro-proliferative and anti-apoptotic genes (e.g., CTGF, CYR61, MYC, AXL) [2] [5] [7].
Hyperactivation of YAP/TAZ-TEAD complexes occurs through multiple mechanisms:
Constitutive TEAD-mediated transcription promotes tumorigenesis by enhancing cell proliferation, stemness, epithelial-mesenchymal transition, and immune evasion. For example, YAP/TAZ-TEAD upregulates programmed death-ligand 1, facilitating T-cell exhaustion in the tumor microenvironment [2] [5] [9].
Table 1: Oncogenic Processes Driven by Dysregulated YAP/TAZ-TEAD Activity
Process | Key Target Genes | Functional Impact in Cancer |
---|---|---|
Cell proliferation | MYC, EGFR | Uncontrolled cell cycle progression |
Metastasis | AXL, TGFB2 | Enhanced invasion and migratory capacity |
Immune evasion | PD-L1 | Suppression of antitumor T-cell responses |
Metabolic reprogramming | GLUT3, SLC7A5 | Increased nutrient uptake for growth |
Although TEAD1–4 share >80% sequence homology in their DNA-binding and YAP/TAZ-binding domains, they exhibit distinct expression patterns and non-redundant functions in development and cancer. In vivo studies reveal that combined knockout of Tead1 and Tead2 in mice causes embryonic lethality at E9.5 with defects in notochord maintenance and yolk sac vasculature, whereas single knockouts are viable, indicating functional redundancy in development [3]. In cancer, however, isoform-specific roles emerge:
TEAD isoforms also differentially integrate signals from the tumor microenvironment. For instance, TEAD4 (but not TEAD1) undergoes density-dependent depalmitoylation mediated by acyl-protein thioesterases (e.g., APT2) and E3 ubiquitin ligase CHIP, linking cell contact inhibition to TEAD4 degradation [8]. TEAD1 stability, conversely, is less sensitive to cell density. Additionally, TEAD isoforms recruit distinct coactivators:
Table 2: Functional Specialization of TEAD Isoforms in Cancer
Isoform | Primary Tissue Expression | Key Cancer Associations | Regulatory Co-Factors |
---|---|---|---|
TEAD1 | Heart, skeletal muscle | Rhabdomyosarcoma, glioblastoma | VGLL1, YAP/TAZ |
TEAD2 | Neural tissue, placenta | Hepatocellular carcinoma, melanoma | FAM181A, TAZ |
TEAD3 | Placenta, ovary | Ovarian carcinoma | VGLL3, YAP |
TEAD4 | Trophectoderm, lung | Triple-negative breast cancer, lung adenocarcinoma | VGLL4, APT2 (density-sensing) |
TEAD transcription factors possess an N-terminal TEA DNA-binding domain and a C-terminal YAP/TAZ-binding domain (YBD). The YBD contains an evolutionarily conserved hydrophobic pocket that undergoes autopalmitoylation at cysteine residues (e.g., C359 in TEAD1, C367 in TEAD4) [4] [9]. This post-translational modification is critical for:
Structural analyses (e.g., X-ray crystallography, NMR) reveal three key interfaces governing TEAD-coactivator interactions:
Palmitoylation allosterically stabilizes Interfaces 2 and 3. Inhibitors like Tead-IN-2 target the palmitate-binding pocket, displacing the lipid moiety and inducing conformational collapse of coactivator-binding sites. Recent studies identify a cryptic "side pocket" adjacent to the palmitate-binding pocket in TEAD2, enabling extended interactions with inhibitors [9] [10].
Table 3: Structural Features Governing TEAD-Cofactor Interactions
Structural Element | Function | Impact of Disruption |
---|---|---|
Palmitate-binding pocket | Binds palmitoyl-CoA via Cys residues | Loss of YAP/TAZ binding; TEAD degradation |
Interface 2 (α-helix) | Primary docking site for YAP/TAZ and VGLL4 | Abolished transcriptional activity |
Interface 3 (Ω-loop groove) | High-affinity hydrophobic pocket for YAP/TAZ | Reduced binding affinity by >50% |
Cryptic side pocket | Adjacent druggable site for allosteric inhibitors | Enhanced inhibitor specificity for TEAD1/2 |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8